For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Fmoc-Cpa-OH: Chemical Structure, Properties, and Applications in Peptide Synthesis
Introduction
N-α-Fmoc-L-cyclopropylalanine (Fmoc-Cpa-OH) is a synthetic amino acid derivative that has garnered significant interest in the field of peptide chemistry and drug development. As a non-proteinogenic amino acid, the incorporation of a cyclopropylalanine moiety into peptide sequences can introduce unique conformational constraints, enhance metabolic stability, and modulate biological activity. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it ideally suited for solid-phase peptide synthesis (SPPS), the predominant method for chemically synthesizing peptides.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for Fmoc-Cpa-OH.
Chemical Structure and Properties
Fmoc-Cpa-OH is characterized by a central alanine scaffold where a methyl group is replaced by a cyclopropyl ring. The alpha-amino group is protected by the base-labile Fmoc group, which is a cornerstone of modern orthogonal peptide synthesis strategies.[2][3]
Chemical Structure:
Caption: General structure of Fmoc-Cpa-OH.
Quantitative Data Summary
A summary of the key quantitative properties of Fmoc-L-Cpa-OH is presented in the table below for easy reference.
| Property | Value | References |
| CAS Number | 214750-76-2 | [4][5][6] |
| Molecular Formula | C₂₁H₂₁NO₄ | [4][6] |
| Molecular Weight | 351.4 g/mol | [4] |
| Synonyms | Fmoc-L-Cyclopropylalanine, Fmoc-β-cyclopropyl-L-Alanine | [4][5] |
Note: Data for the D-enantiomer, Fmoc-D-Cpa-OH, includes CAS Number 170642-29-2 and a molecular weight of 351.41 g/mol .[7]
Experimental Protocols
The following sections detail standardized protocols relevant to the use of Fmoc-Cpa-OH in a research setting.
1. Solid-Phase Peptide Synthesis (SPPS) Workflow
The incorporation of Fmoc-Cpa-OH into a peptide sequence follows the standard iterative steps of Fmoc-based SPPS.[8][9] This process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).
Caption: Standard workflow for Fmoc-SPPS.
Detailed Protocol for a Single Coupling Cycle:
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-15 minutes to remove the Fmoc group from the N-terminus of the peptide chain.[9]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and cleaved Fmoc adducts.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Cpa-OH (typically 3-5 equivalents relative to the resin loading) in DMF.
-
Add an activating agent, such as HBTU (3 equivalents) or DIC/HOBt (3 equivalents each), and a base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents).[10][11]
-
Allow the mixture to pre-activate for 3-8 minutes.[10]
-
Add the activated Fmoc-Cpa-OH solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Monitoring: Perform a qualitative test (e.g., Kaiser or Isatin test) to confirm the completion of the coupling reaction. Proline and its derivatives like Cpa may give a weak or different colored result with the Kaiser test, so alternative tests may be necessary.[12]
-
Iteration: Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.
2. Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and any acid-labile side-chain protecting groups are removed simultaneously.
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's sequence. A common cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide from the TFA solution by adding it to cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide is then typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
3. Analytical Characterization: HPLC
The purity and identity of Fmoc-Cpa-OH and peptides containing this residue are commonly assessed by HPLC and mass spectrometry (LC-MS).
Typical HPLC Conditions for Fmoc-Amino Acids:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient, for example, from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV absorbance at 220 nm and/or 265 nm (for the Fmoc group).[1]
Applications and Significance
The incorporation of cyclopropylalanine into peptide structures serves several key purposes in drug design and development:
-
Conformational Rigidity: The cyclopropyl group restricts the rotational freedom of the amino acid side chain, which can lock the peptide backbone into a specific, biologically active conformation.
-
Metabolic Stability: The non-natural structure of Cpa can increase resistance to enzymatic degradation by proteases, thereby extending the in vivo half-life of peptide-based therapeutics.
-
Modulation of Activity: The unique steric and electronic properties of the cyclopropyl ring can influence binding interactions with biological targets, potentially leading to enhanced potency or altered selectivity.
Logical Relationship of Fmoc-Cpa-OH in Drug Discovery
Caption: Role of Fmoc-Cpa-OH in peptide drug discovery.
Fmoc-Cpa-OH is a valuable and versatile building block for the synthesis of modified peptides. Its use in Fmoc-SPPS allows for the straightforward incorporation of a conformationally constrained, non-natural amino acid into peptide sequences. The resulting peptides often exhibit enhanced stability and tailored biological activity, making Fmoc-Cpa-OH a critical tool for researchers in basic science and pharmaceutical development. The protocols and data presented in this guide offer a technical foundation for the effective application of this compound in peptide research.
References
- 1. phenomenex.com [phenomenex.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. Fmoc-Cpa-OH, 214750-76-2, Unusual Amino Acids, P3 BioSystems [p3bio.com]
- 6. peptide.com [peptide.com]
- 7. Fmoc-D-Cpa-OH - Creative Peptides [creative-peptides.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. chempep.com [chempep.com]
- 11. rsc.org [rsc.org]
- 12. peptide.com [peptide.com]
